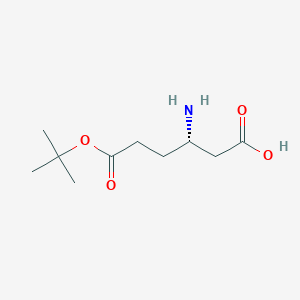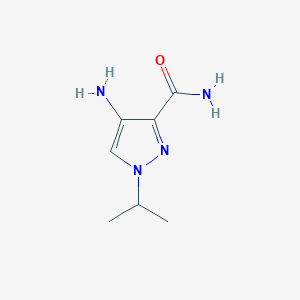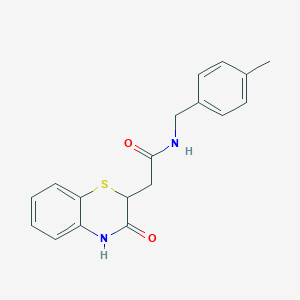
H-|A-HoGlu(OtBu)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-|A-HoGlu(OtBu)-OH is a synthetic compound that has been used in a variety of scientific research applications. It is an amino acid derivative of hydroxyglutaric acid, and has been studied for its potential as a therapeutic agent for various conditions. The compound is also known as A-HoGlu(OtBu)-OH or hydroxyglutaric acid-3-methylbutyl ester.
Wissenschaftliche Forschungsanwendungen
H-|A-HoGlu(OtBu)-OH has been studied for its potential as a therapeutic agent for a variety of conditions, including Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, and amyotrophic lateral sclerosis (ALS). The compound has also been studied for its potential to act as a neuroprotectant, as well as for its possible role in the treatment of depression, anxiety, and other mood disorders.
Wirkmechanismus
The exact mechanism of action of H-|A-HoGlu(OtBu)-OH is not yet fully understood. However, it is believed to act as an inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
H-|A-HoGlu(OtBu)-OH has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to increase levels of dopamine and serotonin in the brain, which can lead to improved mood and behavior. Additionally, the compound has been shown to reduce inflammation and oxidative stress, and to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
H-|A-HoGlu(OtBu)-OH has several advantages for use in laboratory experiments. The compound is easy to synthesize, and has a low cost of production. Additionally, the compound is stable and can be stored for long periods of time without degradation. However, the compound has some limitations for use in laboratory experiments. It is not soluble in water, and therefore must be dissolved in an organic solvent before use. Additionally, the compound is not approved for human use, and therefore must be used with caution in laboratory experiments.
Zukünftige Richtungen
There are a number of possible future directions for the study of H-|A-HoGlu(OtBu)-OH. Further research is needed to better understand its mechanism of action, as well as its potential therapeutic applications. Additionally, studies are needed to explore the compound’s potential as an antioxidant and neuroprotectant. Finally, studies are needed to evaluate the compound’s safety and efficacy for use in humans.
Synthesemethoden
The synthesis of H-|A-HoGlu(OtBu)-OH begins with the reaction of hydroxyglutaric acid with methylbutyl ester in the presence of a base catalyst. The reaction produces a mixture of the ester and the hydroxyglutaric acid derivative, which is then purified by column chromatography. The resulting compound is a white crystalline solid with a melting point of 70-71°C.
Eigenschaften
IUPAC Name |
(3S)-3-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBUSUJXAJYYFG-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-|A-HoGlu(OtBu)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2881382.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881384.png)
![N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2881385.png)

![2-(4-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2881389.png)
![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881390.png)

![2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2881392.png)
![N-[2-(Furan-2-ylmethylamino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2881394.png)
![N~4~-cyclohexyl-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2881396.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2881399.png)